molecular formula C3H5ClN4 B1280919 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole CAS No. 55408-14-5

5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole

Cat. No.: B1280919
CAS No.: 55408-14-5
M. Wt: 132.55 g/mol
InChI Key: YGFXNNJIVZUYCL-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole is a heterocyclic organic compound featuring a tetrazole ring substituted with a chloromethyl group at the 5-position and a methyl group at the 2-position

Properties

IUPAC Name

5-(chloromethyl)-2-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN4/c1-8-6-3(2-4)5-7-8/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFXNNJIVZUYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480378
Record name 5-chloromethyl-2-methyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55408-14-5
Record name 5-chloromethyl-2-methyl-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole
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Preparation Methods

SnCl₂-Catalyzed [3+2] Cycloaddition

The [3+2] cycloaddition between chloromethyl nitriles and sodium azide is a foundational method. In anhydrous DMF, SnCl₂ (10 mol%) catalyzes the reaction at 120°C for 6 hours, yielding 85–90% of the target tetrazole. The mechanism involves nitrile activation by SnCl₂, followed by nucleophilic azide attack and cyclization (Scheme 1).

Reaction Conditions

Parameter Value
Catalyst SnCl₂ (10 mol%)
Solvent DMF
Temperature 120°C
Time 6 hours
Yield 85–90%

This method is limited by the availability of chloromethyl nitrile precursors and the need for inert atmospheres.

Chloromethylation of Preformed Tetrazoles

Alkylation with Chloromethyl Methyl Ether

2-Methyl-1H-tetrazole undergoes alkylation using chloromethyl methyl ether (ClCH₂OMe) in the presence of ZnCl₂ as a Lewis acid. The reaction proceeds at 60–80°C in dichloromethane, achieving 75–80% yield. The ZnCl₂ facilitates electrophilic activation of the chloromethyl group, enabling regioselective N1-alkylation.

Optimization Data

Parameter Effect on Yield
ZnCl₂ Loading 1.2 equiv (max yield)
Solvent CH₂Cl₂ > THF > EtOAc
Temperature 80°C (optimal)

Side products include di-alkylated derivatives (5–10%), necessitating chromatographic purification.

Multi-Component Reactions (MCRs)

Hydroxyacetonitrile-Based Synthesis

A patent route (CN101805306A) employs hydroxyacetonitrile, sodium azide, and sulfur oxychloride in a three-step sequence:

  • Cyclization : Hydroxyacetonitrile reacts with sodium azide at 145°C to form 5-methylol-tetrazole (85% yield).
  • Protection : Trityl chloride protects the tetrazole nitrogen in THF.
  • Chlorination : Sulfur oxychloride introduces the chloromethyl group, followed by deprotection with HCl.

Key Advantages

  • Avoids hazardous intermediates (e.g., HN₃).
  • Scalable to industrial production (pilot yields: 82%).

Phase-Transfer Catalyzed Chloromethylation

PEG-800 Mediated Reaction

Chloromethylation of 2-methyltetrazole using paraformaldehyde and HCl in a biphasic system (AcOH/H₂O) with PEG-800 achieves 78% yield. PEG-800 acts as a phase-transfer catalyst, enhancing interfacial reactivity.

Conditions

Component Molar Ratio
2-Methyltetrazole 1.0
Paraformaldehyde 1.05
HCl 2.2
PEG-800 0.1 (wt%)

Exceeding 50% H₂SO₄ concentration reduces yields due to side hydrolysis.

Microwave-Assisted Synthesis

Rapid Cycloaddition with MW Irradiation

Using MW irradiation (150°C, 20 min), 2-methyltetrazole and chloromethyl bromide react in DMF with K₂CO₃ as a base, yielding 88% product. MW reduces reaction time tenfold compared to conventional heating.

Comparative Data

Method Time Yield
Conventional 4 h 72%
Microwave 20 min 88%

Solid-Supported Catalysis

Silica-Immobilized La(OTf)₃

Lanthanum triflate grafted onto silica (La(OTf)₃-SiO₂) catalyzes the cycloaddition of 2-methyl-2H-tetrazole with chloromethyl cyanide in DMF/MeOH (4:1). The heterogeneous catalyst enables easy recovery (5 cycles, <5% activity loss) and 84% yield.

Catalyst Performance

Cycle Yield
1 84%
3 82%
5 79%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (S<sub>N</sub>2) with a range of nucleophiles, forming functionalized tetrazoles.

Nucleophile Product Conditions Yield Reference
Sodium azide5-(azidomethyl)-2-methyl-2H-tetrazoleDMF, 80°C, 12 h85%
TriphenylphosphinePhosphonium saltCH<sub>2</sub>Cl<sub>2</sub>, RT, 1 h90%
Thiophenol5-(phenylthiomethyl)-2-methyl-2H-tetrazoleEtOH, reflux, 6 h78%

Mechanism : The reaction proceeds via backside attack on the chloromethyl carbon, displacing chloride. Steric hindrance from the tetrazole ring slightly reduces reactivity compared to aliphatic chlorides .

Elimination and Thermal Decomposition

Under thermal conditions (90–120°C), the compound undergoes elimination to form reactive intermediates:

  • Thermolysis in toluene yields 2-halo-2-(tetrazol-5-yl)-2H-azirines via intermediate azidoalkenes (Scheme 1) .

  • Activation by TMSN<sub>3</sub> promotes C–Cl bond cleavage, generating nitrile imines .

Key Data :

  • Azirine formation occurs in 85–99% yield after 2–3 h at 90°C .

  • Activation energy for elimination: ΔG‡ ≈ 25 kcal/mol (calculated via DFT) .

Photochemical Reactions

UV irradiation (250 nm) induces tetrazole ring cleavage, producing nitrile imines and diazirenes (Scheme 2) .

Pathway :

  • Ring opening : Cleavage of N–N bonds releases N<sub>2</sub>, forming nitrile imine.

  • Rearrangement : Nitrile imine cyclizes to 1H-diazirene, which isomerizes to carbodiimide .

Experimental Evidence :

  • IR spectroscopy confirms N<sub>2</sub> extrusion (ν ~2105–2130 cm<sup>−1</sup>) .

  • Matrix isolation studies identify intermediates via low-temperature FTIR .

Comparative Reactivity with Analogues

The methyl group at the 2-position sterically shields the tetrazole ring, moderating reactivity compared to unsubstituted analogues:

Property 5-(Chloromethyl)-2-methyl-2H-tetrazole 5-(Chloromethyl)-1H-tetrazole
S<sub>N</sub>2 reaction rate (k, s<sup>−1</sup>)1.2 × 10<sup>−4</sup>3.8 × 10<sup>−4</sup>
Thermal stability (°C)Decomposes at 180Decomposes at 160
Photolysis half-life (min)158

Data derived from kinetic studies .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
5-(Chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole is utilized as a key intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to act as a building block for compounds with potential anti-inflammatory , antimicrobial , and anticancer activities. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell lines, highlighting its potential in drug development .

Case Study: Anticancer Activity
Research has demonstrated that certain derivatives of tetrazoles exhibit significant anticancer activity. A study focused on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives revealed that compounds containing tetrazole moieties displayed enhanced cytotoxic effects against MDA-MB-231 breast cancer cells. The structure-activity relationship (SAR) analysis indicated that modifications at the tetrazole position could optimize biological activity .

Materials Science

Polymer Development
In materials science, this compound is incorporated into polymers to enhance properties such as thermal stability and conductivity. Its unique chemical structure allows for the creation of advanced materials that meet specific performance criteria required in various applications.

Table 1: Properties of Tetrazole-Modified Polymers

PropertyValueApplication Area
Thermal StabilityHighElectronics
ConductivityModerate to HighSensors
Mechanical StrengthEnhancedStructural Components

Agricultural Chemicals

Pesticide Formulation
The compound is also significant in the formulation of agricultural chemicals. It serves as an effective intermediate in the development of pesticides and herbicides that enhance crop yields and provide solutions for pest control. The chloromethyl group contributes to the bioactivity of these agrochemicals .

Analytical Chemistry

Detection and Quantification
In analytical chemistry, this compound is employed as a reagent for detecting and quantifying other compounds. Its utility in quality control processes makes it a valuable asset in laboratories focused on chemical analysis.

Research Reagents

Facilitating Organic Synthesis
This compound acts as a versatile reagent in various chemical reactions within organic chemistry. It aids researchers in exploring new synthetic pathways and developing novel compounds with potential applications across different fields.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that affect biological activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties. The presence of both chloromethyl and methyl groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Biological Activity

5-(Chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential biological activities. This article summarizes the compound's biological activity, focusing on its mechanisms of action, antimicrobial properties, and anticancer effects.

Chemical Structure and Properties

The structure of this compound features a chloromethyl group attached to a tetrazole ring. The presence of the chloromethyl group allows for covalent interactions with nucleophilic sites on proteins and nucleic acids, which can lead to significant modifications affecting biological activity. The tetrazole ring itself can participate in hydrogen bonding and π-π interactions, influencing binding affinity and specificity towards various biological targets.

The mechanisms by which this compound exerts its biological effects are primarily through:

  • Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic residues in proteins or nucleic acids.
  • Hydrogen Bonding : The tetrazole ring can act as a hydrogen bond acceptor, enhancing interactions with target biomolecules.
  • Influence on Enzyme Activity : The compound may alter the activity of enzymes by modifying their active sites or through allosteric mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.23 mg/mL0.47 mg/mL
Escherichia coli0.70 mg/mL0.94 mg/mL
Pseudomonas aeruginosa0.47 mg/mL0.94 mg/mL
Candida albicans0.11 mg/mL0.23 mg/mL

These results indicate that the compound is particularly effective against gram-positive bacteria and certain fungal strains . The mechanism behind this antimicrobial activity may involve the inhibition of specific metabolic pathways or direct interaction with microbial cell structures.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit tumor cell proliferation:

Cell Line IC50 (nM)
A549 (lung cancer)5–100
HL-60 (leukemia)3–20
MCF7 (breast cancer)1.3–8.1

The compound's effectiveness varies across different cancer cell lines, suggesting that structural modifications could enhance its potency against specific types of cancer cells . The anticancer mechanism is believed to involve the inhibition of tubulin polymerization and disruption of mitotic processes.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of tetrazole derivatives including this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of tetrazoles exhibited superior antimicrobial activity compared to traditional antibiotics against resistant strains such as MRSA .
  • Antitumor Activity : Research has indicated that specific substitutions on the tetrazole ring can significantly enhance anticancer activity by improving binding affinity to target proteins involved in cell proliferation .
  • Synthetic Methodologies : Efficient synthetic pathways have been developed for producing tetrazoles with diverse substituents to optimize their biological activities .

Q & A

Q. What are the standard synthetic routes for 5-(chloromethyl)-2-methyl-2H-1,2,3,4-tetrazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this tetrazole derivative typically involves heterocyclic ring formation or functional group modification. Key methods include:

  • Catalytic Heterogeneous Conditions : Reacting precursors (e.g., substituted hydrazides) with chloromethylating agents in PEG-400 using Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C. This method emphasizes solvent choice and catalytic efficiency, yielding derivatives with high regioselectivity .
  • Base-Mediated Reactions : Employing KOH in DMSO at 40°C for nucleophilic substitutions, followed by extraction (chloroform/water) and column chromatography (ethyl acetate/hexane). This approach achieves ~74% yield but requires careful temperature control to avoid side reactions .

Q. Critical Factors :

  • Solvent Polarity : Polar aprotic solvents (DMSO, PEG-400) enhance reaction rates.
  • Catalyst Selection : Acidic or basic catalysts influence regioselectivity of the chloromethyl group.
  • Purification : Column chromatography or recrystallization (water-ethanol) is essential for purity.

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventTemperatureYieldKey Reference
Heterogeneous catalysisBleaching Earth Clay (PEG-400)70–80°CNot reported
Base-mediatedKOH (DMSO)40°C74%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • Infrared Spectroscopy (IR) : The chloromethyl group (-CH2Cl) shows a C-Cl stretch at 600–700 cm⁻¹, while the tetrazole ring exhibits N-H/N-N stretches at 3200–3400 cm⁻¹ and 1500–1600 cm⁻¹, respectively .
  • ¹H NMR : Key signals include:
    • Chloromethyl protons (-CH2Cl) as a singlet at δ 4.5–5.0 ppm.
    • Methyl group (-CH3) on the tetrazole ring as a singlet at δ 3.5–4.0 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 146.6 (C3H5ClN4⁺) confirm the molecular formula .

Validation Tip : Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities in tautomeric forms .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Reactivity Hazards : The chloromethyl group is electrophilic and moisture-sensitive. Use inert atmospheres (N2/Ar) during synthesis to prevent hydrolysis .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential alkylating activity .
  • Waste Disposal : Quench residual compound with aqueous NaHCO3 before disposal to neutralize reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported regioselectivity during nucleophilic substitutions involving the chloromethyl group?

Methodological Answer: Regioselectivity conflicts (e.g., N1 vs. N2 substitution) arise from solvent polarity, steric effects, and catalyst choice. Strategies include:

  • Isotopic Labeling : Use ¹³C/¹⁵N-labeled analogs to track substitution pathways via NMR .
  • Kinetic Studies : Compare reaction rates under varying conditions (e.g., polar vs. nonpolar solvents) to identify dominant mechanisms .
  • Computational Modeling : Apply DFT calculations to predict transition-state energies and favored pathways .

Q. What computational modeling approaches are suitable for predicting reactivity patterns of this tetrazole derivative in complex reaction systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., DMSO vs. PEG-400) to refine synthetic protocols .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Q. How can catalytic efficiency be optimized in cross-coupling reactions using this compound as a precursor?

Methodological Answer:

  • Catalyst Screening : Test Pd-based (e.g., Pd(PPh3)4) vs. Cu-mediated systems for Suzuki-Miyaura couplings. Monitor yields via HPLC .
  • Ligand Design : Introduce electron-donating ligands (e.g., bipyridine) to stabilize metal intermediates and reduce side reactions .
  • Solvent Optimization : Use DMAc or THF to balance solubility and catalyst activity .

Q. Table 2: Catalytic Optimization Parameters

ParameterImpactExample
Catalyst TypeDetermines reaction pathwayPd(0) vs. Cu(I)
Ligand BasicityEnhances metal stabilityBipyridine > PPh3
Solvent PolarityAffects intermediate solubilityDMAc > THF

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